molecular formula C22H29FO4 B10814734 Desoximetasone-d3

Desoximetasone-d3

Cat. No.: B10814734
M. Wt: 379.5 g/mol
InChI Key: VWVSBHGCDBMOOT-BAIJJDIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Desoximetasone-d3, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of desoximetasone-d3 is similar to that of desoximetasone. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes . This results in reduced inflammation, itching, and redness in corticosteroid-responsive dermatoses.

Comparison with Similar Compounds

Desoximetasone-d3 can be compared with other similar corticosteroids:

    Betamethasone: Both desoximetasone and betamethasone are potent corticosteroids used for similar dermatological conditions.

    Clobetasol: Clobetasol is another high-potency corticosteroid.

Similar compounds include betamethasone, clobetasol, and dexamethasone .

Properties

Molecular Formula

C22H29FO4

Molecular Weight

379.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-17-deuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i11D2,19D

InChI Key

VWVSBHGCDBMOOT-BAIJJDIOSA-N

Isomeric SMILES

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Origin of Product

United States

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